2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid
Overview
Description
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid is a complex organic compound that features a benzimidazole core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid: Similar in structure but with a benzothiazole ring instead of benzimidazole.
Oxadiazole derivatives: These compounds share similar heterocyclic structures and are explored for their anticancer properties.
Uniqueness
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid is unique due to its specific combination of a benzimidazole core with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C14H11N3O3/c18-13(19)9-16-10-5-1-2-6-11(10)17(14(16)20)12-7-3-4-8-15-12/h1-8H,9H2,(H,18,19) |
InChI Key |
ZNRVGLMGJSWZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N2C3=CC=CC=N3)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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